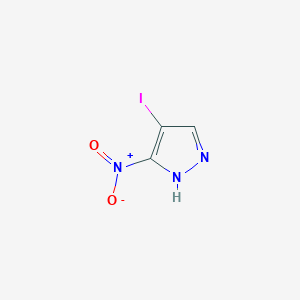
2,6-Diphenylisonicotinic acid
Vue d'ensemble
Description
2,6-Diphenylisonicotinic acid is a chemical compound with the empirical formula C18H13NO2 . It has a molecular weight of 275.30 . It is a heterocyclic compound and can be synthesized by reacting ethyl 2,6-diphenylisonicotinate in ethanol with KOH solution .
Synthesis Analysis
The synthesis of 2,6-Diphenylisonicotinic acid involves the reaction of ethyl 2,6-diphenylisonicotinate in ethanol with a KOH solution .Molecular Structure Analysis
The molecular structure of 2,6-Diphenylisonicotinic acid is represented by the SMILES stringOC(=O)c1cc(nc(c1)-c2ccccc2)-c3ccccc3 . The InChI key for this compound is PWKUURSWFJBXGO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2,6-Diphenylisonicotinic acid is a solid substance with a melting point range of 283-286 °C . It is insoluble in water .Applications De Recherche Scientifique
Synthesis and Photophysical Properties
The new ligand, ethyl 2,6-diphenylisonicotinate, has been utilized to synthesize a series of new C∧N∧C bis-cyclometalated Platinum(II) complexes. These complexes display unique UV–vis absorptions and are characterized by various spectroscopic methods and crystallography, indicating potential applications in materials science and photophysics (Fuertes et al., 2012).
Tridentate Platinum Complex Synthesis
2,6-Diphenylpyridine, closely related to 2,6-diphenylisonicotinic acid, has been used to create a high-yield complex with a tridentate ligand bound to the metal via a C∧N∧C donor set. This complex and its derivatives offer insights into the field of organometallic chemistry (Cave et al., 1999).
Fluorescence Detection Applications
A study on 2,6-Dipicolinic acid (DPA), a biomarker for anthrax, used Metal-Organic Frameworks (MOFs) sensors for fluorescence detection. This method is significant for detecting anthrax biomarkers, showing the potential of 2,6-Dipicolinic acid derivatives in bio-detection and public health safety (Shen et al., 2020).
Antiradical Efficiency of Polyphenols
Research involving 2,2-diphenyl-1-picrylhydrazyl (DPPH) highlighted the antiradical efficiency of polyphenols, important for understanding the antioxidant capacity of substances in the contextof nutritional science and pharmacology. This study contributes to the broader field of antioxidants and their potential health benefits (Sánchez-Moreno et al., 1998).
Vasorelaxation and Antioxidation Properties
A study on thionicotinic acid derivatives, related to 2,6-diphenylisonicotinic acid, examined their impact on vasorelaxation and antioxidative activity. This research has implications for developing new therapeutic agents targeting cardiovascular diseases and oxidative stress (Prachayasittikul et al., 2010).
Pharmaceutical Applications
Research on p-, d-, and f-block elements coordinated with dipicolinic acid and its derivatives has shown their potential use as inorganic pharmaceuticals. These complexes have been explored as insulin-like agents, bioimaging contrasting agents, antimicrobial agents, and anticancer agents, indicating a wide range of pharmaceutical applications (Celestine et al., 2015).
Fluorescence Imaging in Preclinical Studies
The use of diphenylboric acid 2-aminoethyl ester (DPBA) for enhancing the fluorescence of flavonoids in the model eukaryote Dictyostelium discoideum provides a method for visualizing these compounds in preclinical studies. This technique is significant for research in the therapeutic potential of flavonoids (Ferrara & Thompson, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2,6-diphenylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(21)15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKUURSWFJBXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392975 | |
| Record name | 2,6-Diphenylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261583 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Diphenylisonicotinic acid | |
CAS RN |
38947-57-8 | |
| Record name | 2,6-Diphenylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diphenylisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)


![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)


![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)






